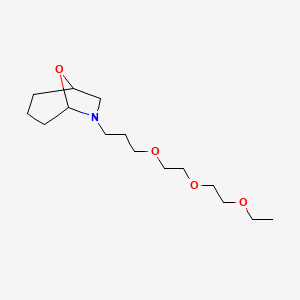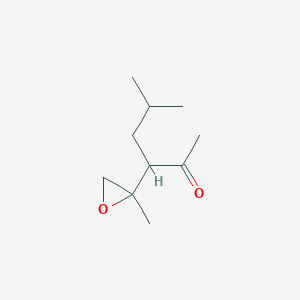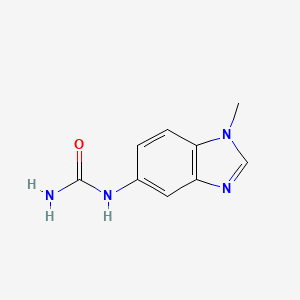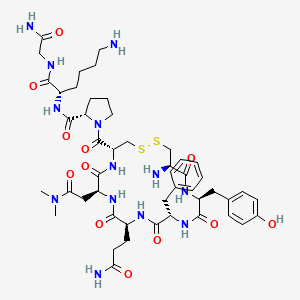
7,8-Bis(5,5,6,6,7,7,7-heptafluoroheptyl)tetradecanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Bis(5,5,6,6,7,7,7-heptafluoroheptyl)tetradecanedioic acid is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of heptafluoroheptyl groups attached to a tetradecanedioic acid backbone. The fluorinated chains impart unique chemical and physical properties, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Bis(5,5,6,6,7,7,7-heptafluoroheptyl)tetradecanedioic acid typically involves multi-step organic reactions. The process begins with the preparation of the tetradecanedioic acid backbone, followed by the introduction of the heptafluoroheptyl groups through a series of substitution reactions. Common reagents used in these reactions include fluorinating agents and catalysts to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
7,8-Bis(5,5,6,6,7,7,7-heptafluoroheptyl)tetradecanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the fluorinated chains or the carboxylic acid groups.
Substitution: The fluorinated chains can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the fluorinated chains under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
7,8-Bis(5,5,6,6,7,7,7-heptafluoroheptyl)tetradecanedioic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of advanced materials and polymers.
Biology: Investigated for its potential use in biological assays and as a probe for studying fluorinated compounds in biological systems.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of specialized coatings, lubricants, and surfactants due to its unique fluorinated structure.
Mecanismo De Acción
The mechanism of action of 7,8-Bis(5,5,6,6,7,7,7-heptafluoroheptyl)tetradecanedioic acid involves its interaction with molecular targets through its fluorinated chains. These interactions can affect the compound’s solubility, stability, and reactivity. The pathways involved may include binding to specific receptors or enzymes, leading to changes in biological activity or chemical reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl acrylate
- BIS (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-1-decanol) hydrogen phosphate
Uniqueness
7,8-Bis(5,5,6,6,7,7,7-heptafluoroheptyl)tetradecanedioic acid is unique due to its specific fluorinated chain length and the presence of two heptafluoroheptyl groups. This structure imparts distinct chemical and physical properties, such as enhanced hydrophobicity and thermal stability, which are not observed in similar compounds.
Propiedades
Número CAS |
67224-12-8 |
|---|---|
Fórmula molecular |
C28H40F14O4 |
Peso molecular |
706.6 g/mol |
Nombre IUPAC |
7,8-bis(5,5,6,6,7,7,7-heptafluoroheptyl)tetradecanedioic acid |
InChI |
InChI=1S/C28H40F14O4/c29-23(30,25(33,34)27(37,38)39)17-9-7-13-19(11-3-1-5-15-21(43)44)20(12-4-2-6-16-22(45)46)14-8-10-18-24(31,32)26(35,36)28(40,41)42/h19-20H,1-18H2,(H,43,44)(H,45,46) |
Clave InChI |
QCKFEVNKKSIIPW-UHFFFAOYSA-N |
SMILES canónico |
C(CCC(CCCCC(C(C(F)(F)F)(F)F)(F)F)C(CCCCCC(=O)O)CCCCC(C(C(F)(F)F)(F)F)(F)F)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,7,9,9-Tetramethyl-3-methylidene-1-oxaspiro[4.5]decan-2-one](/img/structure/B14461935.png)



![{2,6-Bis[2-(anthracen-9-yl)ethenyl]-4H-pyran-4-ylidene}propanedinitrile](/img/structure/B14461955.png)








